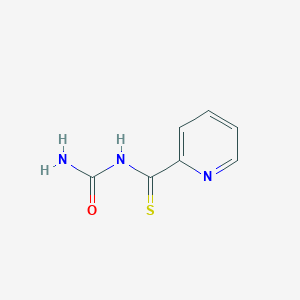

N-Carbamoylpyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

CAS No. |

885053-30-5 |

|---|---|

Molecular Formula |

C7H7N3OS |

Molecular Weight |

181.22 g/mol |

IUPAC Name |

pyridine-2-carbothioylurea |

InChI |

InChI=1S/C7H7N3OS/c8-7(11)10-6(12)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |

InChI Key |

GOFMUEXWCDNEEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Carbamoylpyridine 2 Carbothioamide and Its Derivatives

Precursor Synthesis and Starting Material Considerations

The successful synthesis of N-Carbamoylpyridine-2-carbothioamide is fundamentally reliant on the availability and purity of its precursors. The assembly of this molecule can be approached by retrosynthetically disconnecting the target into key building blocks, primarily a functionalized pyridine (B92270) ring and the components for the carbamoyl (B1232498) and carbothioamide groups.

Pyridine Ring Functionalization Routes

A common and versatile precursor for the synthesis of 2-substituted pyridines is 2-cyanopyridine (B140075). The cyano group at the 2-position of the pyridine ring is a valuable synthetic handle that can be readily converted into other functional groups, such as a carboxamide or a carbothioamide.

Several methods exist for the preparation of 2-cyanopyridine. Industrially, it is often produced by the ammoxidation of 2-methylpyridine (B31789) (2-picoline). For laboratory-scale synthesis, a number of direct cyanation methods for the pyridine ring have been developed. One effective approach involves the in-situ activation of the pyridine ring to facilitate nucleophilic attack by a cyanide ion. For instance, pyridines can be converted to their corresponding 2-cyano derivatives by treatment with nitric acid and trifluoroacetic anhydride, followed by reaction with potassium cyanide. rsc.org This method offers the advantage of regioselectivity, preferentially introducing the cyano group at the 2-position. rsc.org

Another strategy for introducing a cyano group at the 2-position is through the reaction of pyridine N-oxides with a cyanide source in the presence of an acylating agent, such as dimethylcarbamoyl chloride. reading.ac.uk The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. organic-chemistry.org

Carbamoyl and Carbothioamide Moiety Introduction

The introduction of the carbamoyl (-C(O)NH₂) and carbothioamide (-C(S)NH₂) moieties can be achieved through various synthetic transformations.

Carboxamide Formation: The most direct route to a pyridine-2-carboxamide precursor is the hydrolysis of 2-cyanopyridine. This transformation can be achieved under either acidic or basic conditions. A patented process describes the conversion of 2-pyridinecarboxamide to 2-cyanopyridine through dehydration, a reaction that can, in principle, be reversed. acs.org

Carbothioamide Formation: The conversion of a carboxamide to a carbothioamide is a well-established transformation. Thionating reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are commonly employed for this purpose. mdpi.comorganic-chemistry.org These reagents effectively replace the carbonyl oxygen with sulfur. A more recent and milder method involves the use of N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt as a novel thiating reagent for the conversion of N-aryl-substituted benzamides to their corresponding thioamides. mdpi.com

Alternatively, a carbothioamide can be synthesized from a nitrile. The reaction of nitriles with thioacetic acid in the presence of calcium hydride has been shown to produce thioamides in good yields. organic-chemistry.org

The carbamoyl moiety of the final product is ultimately derived from the reaction with an isocyanate or a related carbamoylating agent.

Direct Synthesis Routes for this compound

A direct synthesis of this compound would ideally involve the coupling of a pyridine-2-carbothioamide (B155194) precursor with a carbamoylating agent in a single, efficient step.

Reaction Pathways and Mechanistic Considerations

A highly plausible route for the direct synthesis of this compound involves the reaction of pyridine-2-carbothioamide with an isocyanate. The general reaction of thioamides with isocyanates is known to produce N-acylthioureas. However, a more relevant and direct pathway to an amide linkage, which is structurally analogous to the desired product, is the reaction of thiocarboxylates with isocyanates. This reaction proceeds through the formation of an intermediate adduct, which then rearranges with the loss of carbon oxysulfide (COS) to form the final amide. acs.orgnih.gov

A proposed mechanism for the formation of this compound would involve the reaction of pyridine-2-carbothioamide with an isocyanate, such as chlorosulfonyl isocyanate, followed by hydrolysis. A more direct, albeit less documented for this specific substrate, would be the reaction with cyanic acid (HOCN) or a salt thereof.

A more likely direct route involves the reaction of pyridine-2-carboxamide with a thiocarbamoylating agent. For instance, the reaction of pyridine-2-carboxamide with potassium thiocyanate (B1210189) (KSCN) in the presence of an activating agent could potentially lead to the formation of the target molecule. Reactions of amides with isothiocyanates have been reported, though often requiring harsh conditions and sometimes leading to unexpected products. datapdf.com

A general and versatile approach to N-acylureas involves the reaction of amides with isocyanates. researchgate.net By analogy, the reaction of pyridine-2-carbothioamide with an appropriate isocyanate would be a direct method to introduce the N-carbamoyl group.

Proposed Synthetic Pathway:

Thionation of Pyridine-2-carboxamide: Pyridine-2-carboxamide, readily prepared from 2-cyanopyridine, can be converted to pyridine-2-carbothioamide using a thionating agent like Lawesson's reagent.

Reaction with an Isocyanate: The resulting pyridine-2-carbothioamide can then be reacted with a suitable isocyanate, such as chlorosulfonyl isocyanate, followed by aqueous workup, to yield this compound.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the nature of any catalysts or activating agents.

For the thionation step, the choice of solvent (e.g., toluene, xylene, or pyridine) and the reaction temperature will significantly influence the reaction rate and the formation of byproducts. mdpi.com Microwave-assisted synthesis has been shown to be effective for the rapid and efficient thionation of amides.

In the subsequent reaction with an isocyanate, the choice of solvent is again critical. Anhydrous conditions are often necessary to prevent the hydrolysis of the isocyanate. The reaction temperature will depend on the reactivity of the specific isocyanate used. For the reaction of thiocarboxylates with isocyanates, room temperature is often sufficient. nih.gov

The table below summarizes potential reaction conditions for the proposed synthetic steps.

| Step | Reaction | Reagents & Conditions | Potential Yield |

| 1 | Thionation | Pyridine-2-carboxamide, Lawesson's reagent, Toluene, Reflux | Good to Excellent |

| 2 | Carbamoylation | Pyridine-2-carbothioamide, Chlorosulfonyl isocyanate, Anhydrous solvent, then H₂O | Moderate to Good |

Purification and Isolation Methodologies

The purification and isolation of this compound from the reaction mixture are essential to obtain a product of high purity. Standard laboratory techniques are typically employed.

Following the reaction, the crude product would likely be isolated by filtration or extraction. The choice of extraction solvent will depend on the solubility characteristics of the product and byproducts.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Column Chromatography: For more challenging separations, column chromatography is a powerful technique. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). An appropriate solvent or solvent mixture (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation.

The purity of the final product would be assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR, and Mass Spectrometry).

Derivatization and Functionalization Strategies

The core structure of this compound offers multiple sites for chemical modification, enabling the creation of large libraries of derivatives. These modifications are strategically designed to modulate the compound's physicochemical and biological properties.

N-Substitution and Ring Modification Approaches

A primary strategy for derivatization involves substitution at the nitrogen atoms and modifications of the pyridine ring. The synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, for instance, has been achieved through a Thorpe–Ziegler-type isomerization between appropriately substituted 2-chloro-N-phenylacetamides and a thiophene (B33073) precursor. mdpi.com This method allows for the introduction of a wide array of substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups, leading to compounds with varied electronic properties. mdpi.com

Similarly, modifications to the pyridine ring itself have been explored. The synthesis of pyridine carboxamide and carbothioamide derivatives often starts from substituted pyridine carboxaldehydes. nih.gov For example, the condensation reaction of various substituted pyridine carboxaldehydes with semicarbazide (B1199961) or thiosemicarbazide (B42300) in ethanol (B145695), catalyzed by sodium acetate, yields the corresponding semicarbazones and thiosemicarbazones in good to excellent yields (80–99.9%). nih.gov This approach allows for the introduction of substituents at different positions of the pyridine ring. For instance, an electron-donating methyl group at the ortho position or a chloro group at the meta position of the pyridine ring has been successfully incorporated. nih.gov

Furthermore, N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been synthesized, sometimes including fluorine atoms on the pyridine ring, through a mild, high-yield procedure. nih.gov The synthesis of bis-N-(2,5-dimethoxyphenyl)pyridine-2,6-dicarbothioamide highlights the possibility of disubstitution on the pyridine ring. researchgate.net The reaction of pyridine-2,5-dicarboxylic acid with ethanol, followed by hydrazine (B178648) hydrate, and then various isothiocyanates, leads to the formation of 1,4-disubstituted thiosemicarbazides, which can be further cyclized. nih.gov The synthesis of various pyridine-2,6-dicarboxamide derivatives has also been accomplished through the condensation of the corresponding acyl chlorides with aromatic amines. mdpi.com

These N-substitution and ring modification strategies are critical for fine-tuning the molecular properties of the resulting compounds.

Introduction of Diverse Chemical Scaffolds

To expand the chemical space and introduce novel functionalities, researchers have focused on incorporating diverse chemical scaffolds into the this compound framework. This involves the conjugation of the core structure with other heterocyclic or aromatic systems.

One notable example is the synthesis of carbazole (B46965) hydrazine-carbothioamide scaffolds. nih.gov This is achieved by reacting 2-(9H-carbazol-9-yl)acetohydrazide with various substituted isothiocyanates to produce new thiosemicarbazide derivatives. nih.gov This method effectively links the pyridine-carbothioamide motif with the carbazole ring system, a well-known pharmacophore. nih.gov

Another approach involves the introduction of a pyrimidine (B1678525) ring. nih.gov In one synthetic route, 4-((4-arylpyrimidin-2-yl)amino)benzoic acids are prepared and then converted to the corresponding aroylhydrazides. These intermediates are subsequently reacted with isocyanates or isothiocyanates to yield the final products, effectively incorporating a substituted pyrimidine scaffold. nih.gov

The synthesis of 6-(4,7-dimethoxy-2-benzothiazolyl)-N-(2,5-dimethoxyphenyl)-2-pyridinecarbothioamide demonstrates the incorporation of a benzothiazole (B30560) moiety. researchgate.net These examples underscore the versatility of synthetic methods in creating complex molecules by combining the pyridine-carbothioamide core with other significant chemical scaffolds, thereby broadening the potential applications of the resulting derivatives.

Multi-component Reactions in Derivative Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.gov While direct MCR synthesis of this compound is not extensively detailed, the principles of MCRs are highly applicable to the synthesis of its complex derivatives and related heterocyclic structures.

Several classical MCRs can be envisioned for the synthesis of precursors or analogs. The Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849), is a well-established method for creating the pyridine core. mdpi.com The Strecker reaction, the first-ever reported MCR, provides a route to α-amino acids from an aldehyde or ketone, ammonia, and cyanide, which could serve as building blocks. nih.gov

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant. The Passerini three-component reaction combines an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxyamides. nih.gov The Ugi four-component reaction extends this by including an amine to produce a bis-amide. nih.gov These reactions are instrumental in peptide-like synthesis and could be adapted for the elaboration of the N-carbamoyl portion of the target molecule. mdpi.com For instance, the synthesis of highly functionalized 2-pyridones and 2-aminopyridines has been achieved via microwave-assisted MCRs, showcasing the potential of this strategy. researchgate.net The Bucherer–Bergs reaction is another valuable MCR for producing hydantoins from a ketone or aldehyde, cyanide, and ammonium carbonate, which can be used as starting materials for more complex structures. mdpi.com The development of catalyst-free, four-component methods for the synthesis of substituted 2-aminopyridines further highlights the utility of MCRs in generating functionally rich heterocyclic compounds. researchgate.net

Green Chemistry Principles in Synthesis

The growing emphasis on environmental sustainability has prompted the adoption of green chemistry principles in the synthesis of this compound and its derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. colab.ws

Solvent Selection and Minimization Strategies

A key aspect of green synthesis is the careful selection of solvents to minimize environmental impact. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Consequently, there is a significant shift towards the use of more benign solvents or the elimination of solvents altogether.

In the synthesis of pyridine carbothioamide derivatives, ethanol is frequently used as a reaction medium. nih.gov Ethanol is considered a greener solvent due to its low toxicity and biodegradability. The synthesis of unsymmetrical carbamide derivatives has been successfully carried out in acetonitrile, another relatively benign solvent. nih.gov

More impressively, several synthetic protocols have been developed under solvent-free conditions. researchgate.netresearchgate.net For example, the microwave-assisted multicomponent synthesis of 2-pyridones and 2-aminopyridines can be performed without any solvent, leading to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net Similarly, the catalyst-free, four-component synthesis of substituted 2-aminopyridines has been achieved under solvent-free conditions. researchgate.net These solvent-minimization strategies not only reduce the environmental footprint of the synthesis but also often lead to improved reaction efficiency.

Catalyst Development for Sustainable Synthesis

The development of sustainable catalytic systems is another cornerstone of green chemistry. Catalysts can enhance reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and by-product formation. The ideal green catalyst is non-toxic, recyclable, and highly efficient.

Recent research has focused on developing catalyst-free synthetic methods. A notable example is the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from N-hetaryl ureas and alcohols. rsc.org This method avoids the use of potentially toxic and expensive metal catalysts. rsc.org Another innovative, catalyst-free approach involves the activation of the N–C amide bond in N-acyl saccharin (B28170) using ammonium thiocyanate in the sustainable solvent 2-MeTHF to synthesize N-carbamothioylbenzamides. rsc.org This reaction proceeds with high atom efficiency and a low E-factor (a measure of waste generated). rsc.org

Where catalysts are necessary, the focus is on developing more environmentally friendly options. While not specific to this compound, the broader field of organic synthesis is seeing a rise in the use of biocatalysts, organocatalysts, and catalysts based on abundant and non-toxic metals. The move away from traditional, often hazardous, catalysts towards these greener alternatives is a critical step in making the synthesis of complex molecules like this compound and its derivatives more sustainable.

Advanced Spectroscopic and Crystallographic Investigation Techniques

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insight into the molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within N-Carbamoylpyridine-2-carbothioamide by measuring the absorption of infrared radiation. The N-H stretching vibrations of the primary amide and secondary thioamide groups are expected to appear as distinct bands in the 3400-3100 cm⁻¹ region. The carbonyl (C=O) group of the carbamoyl (B1232498) moiety typically exhibits a strong absorption band around 1700-1630 cm⁻¹. The spectrum would also feature characteristic absorptions for the pyridine (B92270) ring, including C=C and C=N stretching vibrations, which are anticipated in the 1600-1400 cm⁻¹ range. The thioamide group contributes several bands, most notably the C=S stretching vibration, which is expected to appear in the 850-600 cm⁻¹ region, although it can be mixed with other vibrations.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400 - 3100 | Amide & Thioamide |

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |

| C=O Stretch | 1700 - 1630 | Carbamoyl |

| C=N Stretch | 1600 - 1500 | Pyridine Ring |

| C=C Stretch | 1580 - 1430 | Pyridine Ring |

| C-N Stretch | 1400 - 1200 | Amide & Thioamide |

Raman Spectroscopy for Molecular Vibrations and Structure Elucidation

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the pyridine ring are expected to produce strong Raman signals. The C=S bond, due to its polarizability, should also be Raman active, with a characteristic band that can help confirm the presence of the thioamide group. Aromatic C-H stretching vibrations will also be visible. frontiersin.org The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Pyridine Ring |

| Ring Breathing Mode | ~1000 | Pyridine Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Structural Connectivity

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in this compound. The protons on the pyridine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the carbothioamide and the nitrogen atom in the ring, these protons will be deshielded and show characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The N-H protons of the carbamoyl and thioamide groups are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. ubc.ca

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | 7.8 - 8.2 | dd | J(H3-H4), J(H3-H5) |

| Pyridine H-4 | 7.4 - 7.8 | t | J(H4-H3), J(H4-H5) |

| Pyridine H-5 | 7.2 - 7.6 | ddd | J(H5-H4), J(H5-H6), J(H5-H3) |

| Pyridine H-6 | 8.5 - 8.8 | d | J(H6-H5) |

| CONH₂ | 7.5 - 9.0 | br s | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom. The thioamide carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 180-200 ppm. The carbonyl carbon (C=O) of the carbamoyl group would appear around δ 160-170 ppm. The carbons of the pyridine ring will have signals in the aromatic region (δ 120-155 ppm), with the carbon attached to the carbothioamide group (C-2) being the most deshielded. ipb.pt

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180 - 200 |

| C=O | 160 - 170 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-4 | 135 - 140 |

| Pyridine C-3 | 125 - 130 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. sdsu.edu For this compound, COSY would show cross-peaks connecting the adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their sequence. emerypharma.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. nanalysis.comepfl.ch HSQC would be used to definitively assign the signals for each C-H pair in the pyridine ring. For example, the proton signal at δ 8.5-8.8 ppm would show a correlation to the carbon signal at δ 148-152 ppm, assigning them as H-6 and C-6, respectively. scielo.org.mx

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.com In this molecule, HMBC would be vital to confirm the connection of the functional groups to the pyridine ring. For instance, correlations would be expected from the pyridine proton H-3 to the thioamide carbon (C=S) and from the thioamide N-H proton to pyridine carbons C-2 and C-3. Similarly, correlations from the carbamoyl N-H protons to the carbonyl carbon (C=O) would be observed. sdsu.edu

Nitrogen-15 (¹⁵N) NMR Spectroscopy in Structural Confirmation

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, nuclear magnetic resonance technique that provides direct insight into the chemical environment of nitrogen atoms within a molecule. For a compound such as this compound, which contains three distinct nitrogen environments, ¹⁵N NMR is invaluable for unambiguous structural confirmation. The chemical shift (δ) of a ¹⁵N nucleus is highly sensitive to factors like hybridization, oxidation state, and electron density.

The three nitrogen atoms in the structure are:

The pyridine ring nitrogen (N-py).

The nitrogen atom of the thioamide group (N-H thioamide).

The terminal nitrogen atom of the carbamoyl group (N-H₂ carbamoyl).

Based on studies of related compounds, distinct chemical shift ranges can be predicted for each nitrogen atom. researchgate.netscience-and-fun.de The pyridine nitrogen is expected to resonate at the highest frequency (lowest field), typical for sp²-hybridized nitrogen atoms in aromatic heterocyclic systems. researchgate.netspectrabase.com The thioamide and carbamoyl (urea-like) nitrogens will appear at lower frequencies (higher field). researchgate.netresearchgate.netspectrabase.com Specifically, ¹⁵N chemical shifts in 1-acylated thioureas are shifted downfield compared to unsubstituted thiourea (B124793). researchgate.net This deshielding effect would apply to the thioamide nitrogen in the target molecule. The terminal NH₂ of the carbamoyl group would likely exhibit a chemical shift similar to that found in primary amides or ureas. science-and-fun.de

Table 1: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound

| Nitrogen Atom | Hybridization | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

|---|---|---|---|

| Pyridine (N-py) | sp² | 230 - 330 | Typical range for pyridine-like nitrogen atoms. science-and-fun.de |

| Thioamide (N-H) | sp² | 90 - 160 | Range for thioureas and thioamides, deshielded by acyl group. researchgate.netscience-and-fun.de |

| Carbamoyl (NH₂) | sp² | 60 - 120 | Similar to primary amides and ureas. science-and-fun.de |

Diffusion-Ordered Spectroscopy (DOSY) NMR for Solution-State Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. researchgate.netnih.gov This method is particularly useful for studying non-covalent interactions, such as aggregation, in solution. sussex.ac.ukyoutube.com The diffusion rate of a molecule is inversely related to its effective hydrodynamic radius; larger molecules or molecular aggregates diffuse more slowly than smaller, individual molecules. jhu.edu

For this compound, the presence of hydrogen bond donors (N-H groups) and acceptors (C=O, C=S, pyridine N) suggests the potential for self-association in solution to form dimers or larger oligomers. A DOSY experiment would allow for the characterization of such aggregation phenomena. sussex.ac.uk In a typical experiment, a series of ¹H NMR spectra are recorded with increasing pulsed-field gradient strengths, causing signals from faster-diffusing species to decay more rapidly than those from slower-diffusing species. ox.ac.uk

If the compound exists solely as a monomer, all its proton signals will exhibit the same diffusion coefficient. If aggregation occurs, a concentration-dependent equilibrium between monomers and aggregates would be observed. At higher concentrations, the formation of aggregates would lead to a significantly smaller average diffusion coefficient. sussex.ac.ukresearchgate.net By analyzing the diffusion data, it is possible to gain insights into the size and stability of these solution-state assemblies. nih.govrsc.org

Table 2: Illustrative DOSY NMR Data for Aggregation Study

| Species | Expected Molecular Weight ( g/mol ) | Predicted Diffusion Coefficient (D) at 298 K (m²/s) | Rationale |

|---|---|---|---|

| Monomer | 195.23 | ~1.0 x 10⁻⁹ | Faster diffusion for smaller species. |

| Dimer | 390.46 | ~0.7 x 10⁻⁹ | Slower diffusion due to increased size and mass. |

| Oligomer | >390.46 | <0.7 x 10⁻⁹ | Significantly slower diffusion for larger aggregates. |

Electronic Absorption and Emission Spectroscopy Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its chromophoric components: the pyridine ring, the carbonyl (C=O) group, and the thiocarbonyl (C=S) group. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) Range | Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | Conjugated Pyridine-Acylthiourea System | 250 - 350 | High (>10,000 M⁻¹cm⁻¹) |

| n→π* | Thiocarbonyl (C=S) | 350 - 450 | Low (<1,000 M⁻¹cm⁻¹) |

| n→π* | Carbonyl (C=O) | 270 - 300 | Low (<1,000 M⁻¹cm⁻¹) |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic and heterocyclic compounds, including pyridine derivatives, are known to be fluorescent. mdpi.comnih.gov The photophysical properties of this compound would be investigated by recording its excitation and emission spectra to determine the maximum wavelengths of absorption (λₑₓ) and emission (λₑₘ).

The fluorescence is likely to originate from the π-system of the pyridine ring. nih.gov The nature of the substituents on the ring significantly influences the fluorescence properties, including the quantum yield (Φբ) and the Stokes shift (the difference in wavelength between the excitation and emission maxima). mdpi.com The presence of the carbothioamide group, with its heavy sulfur atom and potential for intramolecular charge transfer, could influence the emission characteristics, possibly leading to quenching or shifting of the emission wavelength compared to simpler pyridine compounds. nih.govresearchgate.net Some thiourea derivatives have been noted to exhibit fluorescence, suggesting the entire conjugated system may contribute to the observed photophysical behavior. researchgate.net

Table 4: Representative Photophysical Data

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Excitation Maximum (λₑₓ) | Wavelength of maximum light absorption leading to fluorescence. | ~340 nm |

| Emission Maximum (λₑₘ) | Wavelength of maximum fluorescence intensity. | ~420 nm |

| Stokes Shift (Δλ) | Difference between λₑₘ and λₑₓ. | ~80 nm |

| Quantum Yield (Φբ) | Efficiency of the fluorescence process. | 0.05 - 0.20 |

Mass Spectrometry Applications in Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of a compound's elemental composition. researchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of a unique molecular formula.

For this compound (C₈H₈N₃OS), HRMS analysis, often using electrospray ionization (ESI), would be performed to measure the exact mass of the protonated molecule, [M+H]⁺. The experimentally measured mass would be compared to the theoretically calculated mass for the C₈H₉N₃OS⁺ ion. A match within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the assigned molecular formula, confirming the compound's identity and purity. researchgate.net Analysis of the fragmentation pattern can also provide further structural information. mdpi.com

Table 5: High-Resolution Mass Spectrometry Data

| Ion Formula | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|

| C₈H₉N₃OS⁺ ([M+H]⁺) | 196.0545 | 196.0542 | -1.53 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting product ions. In the context of this compound, MS/MS analysis would involve the ionization of the molecule, selection of the precursor molecular ion ([M+H]⁺ or [M-H]⁻), and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can be used to confirm the molecule's identity and deduce its structural connectivity.

The fragmentation pathways are dictated by the relative strengths of chemical bonds and the stability of the resulting neutral and charged fragments. For this compound, likely fragmentation pathways would involve cleavages at the carbamoyl and carbothioamide moieties. Common fragmentation patterns for related compounds include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), ammonia (B1221849) (NH₃), or isocyanic acid (HNCO). nih.govwvu.edu

For instance, a primary fragmentation event could be the cleavage of the C-N bond between the pyridine ring and the carbothioamide group, or the C-N bond within the carbamoyl group. The analysis of the mass-to-charge ratios (m/z) of the resulting fragments allows for the reconstruction of these pathways. researchgate.netnih.gov Isotopic labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ¹³C or ¹⁵N), can be employed to definitively track the fate of individual atoms during fragmentation and validate proposed mechanisms. wvu.edu

X-ray Diffraction and Crystal Structure Analysis Methodologies

X-ray diffraction techniques are indispensable for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. These methods provide precise information on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound in the solid state. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. This diffraction pattern is then used to compute a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. nih.gov

For this compound, SCXRD analysis would reveal the planarity of the pyridine ring, the conformation of the carbamoyl and carbothioamide side chains relative to the ring, and the specific bond lengths and angles. Studies on similar pyridinecarbothioamides have shown that these molecules often crystallize in common crystal systems, such as monoclinic. researchgate.net The analysis also elucidates the supramolecular architecture, revealing how individual molecules are held together in the crystal lattice through intermolecular forces like hydrogen bonds. researchgate.netresearchgate.net

Table 1: Illustrative Crystallographic Data from SCXRD Analysis This table is representative of typical data obtained for related heterocyclic carbothioamides.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.123 |

| b (Å) | 15.456 |

| c (Å) | 9.789 |

| β (°) | 105.21 |

| Volume (ų) | 1185.4 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While SCXRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, microcrystalline sample. nih.gov The sample is exposed to an X-ray beam, and the detector measures the diffracted intensity as a function of the diffraction angle (2θ). The resulting pattern is a unique fingerprint for a specific crystalline phase. usp.org

PXRD is crucial for confirming the phase purity of a synthesized batch of this compound. It can distinguish between different crystalline forms (polymorphs), which may have different physical properties. The experimental PXRD pattern can be compared to a pattern calculated from SCXRD data to verify that the bulk material consists of the same crystalline phase as the single crystal studied. nih.gov Furthermore, PXRD can identify the presence of any crystalline impurities or detect the onset of crystallization in an amorphous sample. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. nih.gov

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on data from analogous N-aryl/heterocyclic carbothioamides. nih.govresearchgate.net

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 35.5 |

| S···H / H···S | 18.2 |

| C···H / H···C | 15.8 |

| O···H / H···O | 9.5 |

| N···H / H···N | 8.1 |

| C···C | 4.3 |

Analysis of Graph-Set Motifs in Supramolecular Assemblies

The intricate network of hydrogen bonds that defines the supramolecular structure of a crystal can be systematically described using graph-set theory. This approach classifies hydrogen-bond patterns based on their topology. researchgate.net A motif is described by a notation Gda(n), where G specifies the pattern type (e.g., C for chain, R for ring, D for dimer), 'a' is the number of acceptors, 'd' is the number of donors, and 'n' is the number of atoms in the motif. irb.hr

In the crystal structure of this compound, hydrogen bonds involving the N-H groups of the carbamoyl and carbothioamide moieties and acceptor atoms like the pyridine nitrogen, carbonyl oxygen, and thiocarbonyl sulfur are expected. For example, pairs of N—H···S or N—H···O hydrogen bonds often form centrosymmetric dimers, which can be described by the R²₂(8) graph-set motif, indicating a ring formed by two donors and two acceptors encompassing eight atoms. nih.govresearchgate.net The analysis of these motifs provides a clear and concise way to describe and compare the complex packing arrangements in different crystalline solids. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic ground state and various properties derived from it.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and equilibrium geometry of molecules. researchgate.net By approximating the exchange-correlation energy, a component of the total electronic energy, DFT methods like B3LYP can achieve a balance between accuracy and computational cost. researchgate.netnih.gov Geometry optimization calculations systematically alter the molecular structure to find the lowest energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. ijcce.ac.ir

While DFT is extensively applied to various heterocyclic and carbothioamide-containing compounds, a comprehensive search of the scientific literature did not yield specific optimized geometrical parameters or detailed electronic structure analyses for N-Carbamoylpyridine-2-carbothioamide. For related compounds, such as N-(4-Benzoylphenyl)pyridine-2-carbothioamide, crystal structure data provides experimental bond lengths and angles, which serve as a benchmark for computational results. researchgate.net A theoretical study on this compound would typically involve geometry optimization using a basis set like 6-311++G(d,p) to predict its most stable three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the type of data that would be generated from such a study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

|---|---|---|---|---|---|

| Bond Length | C(pyridine) | C(thioamide) | - | - | Data not available |

| Bond Length | C(thioamide) | S | - | - | Data not available |

| Bond Length | C(thioamide) | N(amide) | - | - | Data not available |

| Bond Angle | N(pyridine) | C(pyridine) | C(thioamide) | - | Data not available |

| Dihedral Angle | N(pyridine) | C(pyridine) | C(thioamide) | S | Data not available |

Time-Dependent DFT (TD-DFT) for Electronic Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and simulate their electronic absorption spectra (UV-Vis). ijcce.ac.irbohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. researchgate.net The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral band.

For this compound, a TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and help assign these to specific electronic transitions, such as π → π* or n → π*. researchgate.net Such studies have been performed on various pyridine (B92270) and thiazole (B1198619) derivatives, showing good agreement between theoretical and experimental spectra. bohrium.comresearchgate.net However, published TD-DFT simulation data specifically for this compound were not found in the literature search.

Table 2: Simulated Electronic Transitions for this compound (TD-DFT) Note: Specific computational data for this compound is not available in the reviewed literature. This table is a representation of the expected output.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. ijcce.ac.irmdpi.com

An FMO analysis of this compound would provide the energies of its HOMO and LUMO and visualize their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. While such analyses are common for novel bioactive compounds, specific HOMO-LUMO energy values for this compound have not been reported in the searched literature. Studies on related pyrazoline carbothioamide derivatives have utilized FMO analysis to discuss their chemical reactivity. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the typical data derived from FMO analysis.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Global Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Reactivity Descriptors (e.g., Fukui functions, ALIE)

Beyond FMO analysis, other reactivity descriptors derived from DFT can provide more detailed, atom-specific information about a molecule's reactivity. The Fukui function, for instance, identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. scm.com It is a powerful tool for predicting the regioselectivity of chemical reactions. scm.com The Average Local Ionization Energy (ALIE) is another descriptor that can be mapped onto the molecular surface to identify the regions from which an electron is most easily removed, highlighting potential sites for electrophilic attack.

A detailed computational study on this compound would involve calculating these descriptors to map its reactive sites. However, no specific studies reporting Fukui functions or ALIE surfaces for this compound were identified.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visualization that maps the electrostatic potential onto the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution and identifies electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions. The MEP is particularly useful for predicting non-covalent interactions, such as hydrogen bonding.

For this compound, an MEP analysis would highlight the negative potential around the sulfur and oxygen atoms, as well as the pyridine nitrogen, indicating these as likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, positive potential would be expected around the amide and pyridine hydrogens. While the principles of MEP analysis are well-established, specific MEP maps for this compound are not available in the reviewed scientific literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational changes, intermolecular interactions, and stability, particularly in a biological or solution environment. nih.gov MD simulations are often used to study how a ligand, such as this compound, interacts with a biological target like a protein or DNA. dntb.gov.ua

An MD simulation of this compound, for example in a water box or bound to a protein active site, would reveal its conformational flexibility and the stability of its interactions. nih.gov Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the molecule and its complexes over the simulation time. nih.gov Although MD simulations have been reported for various carbothioamide derivatives to study their binding stability with enzymes, no such studies were found specifically for this compound. nih.govresearchgate.net

Investigation of Molecular Behavior in Solution

The behavior of this compound in solution is a key area of study, as it dictates how the molecule interacts with its environment. Computational methods are employed to simulate this behavior, providing a window into the dynamic processes at play.

Molecular dynamics (MD) simulations are a powerful tool for this purpose. mdpi.com In a typical MD simulation, the molecule is placed in a virtual box filled with solvent molecules, and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. This allows for the observation of various dynamic events, such as conformational changes, solvent reorganization, and intermolecular interactions. For this compound, MD simulations can reveal how the carbamoyl (B1232498) and carbothioamide groups interact with solvent molecules, which is crucial for understanding its solubility and reactivity. For instance, in protic solvents, the simulations would likely show strong hydrogen bonding between the solvent and the nitrogen and oxygen/sulfur atoms of the compound. The basicity of the pyridine nitrogen also plays a significant role in its interaction with protic solvents. nih.gov

The choice of solvent is critical and can significantly influence the molecule's conformational preferences. In polar solvents, conformations that maximize dipole-dipole interactions and hydrogen bonding with the solvent will be favored. Conversely, in nonpolar solvents, intramolecular interactions may become more dominant. Free energy calculations, such as thermodynamic integration or free energy perturbation, can be used to quantify the solvation free energy, providing a measure of how favorably the molecule interacts with the solvent. nih.gov These calculations can also be used to predict the partitioning of the compound between different solvent phases.

Conformational Sampling and Dynamics

The three-dimensional structure of this compound is not static; the molecule can adopt a wide range of conformations due to the rotation around its single bonds. Understanding this conformational landscape is essential, as the biological activity and physical properties of a molecule are often tied to a specific conformation.

Computational techniques such as conformational searches and potential energy surface (PES) scans are used to explore the possible shapes the molecule can adopt. researchgate.net For this compound, the key dihedral angles to consider are those around the C-C bond connecting the pyridine ring to the carbothioamide group, and the C-N bond of the carbamoyl group. By systematically rotating these bonds and calculating the energy of the resulting conformation, a PES can be constructed, which reveals the low-energy, stable conformations of the molecule.

Molecular dynamics simulations also provide a way to sample the conformational space of the molecule in a more dynamic and realistic manner. nih.gov By simulating the molecule's motion over time, one can observe transitions between different conformational states and calculate the probability of finding the molecule in a particular conformation. This information can be used to construct a free energy landscape, which provides a more complete picture of the molecule's conformational preferences at a given temperature. The results of such simulations would likely show that the planarity of the pyridine ring and the carbothioamide group is largely maintained, with the main conformational flexibility arising from the rotation of the carbamoyl group. nih.gov

Intermolecular Interaction Analysis Methods

The way in which molecules of this compound interact with each other in the solid state is a determining factor for its crystal structure and macroscopic properties. A variety of computational methods can be used to analyze these interactions in detail.

Quantitative Analysis of Intermolecular Interactions (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to characterize the chemical bonds and intermolecular interactions. nih.gov The theory was developed by Richard Bader and is based on the topological analysis of the electron density, ρ(r). youtube.com

In QTAIM analysis, critical points in the electron density are identified where the gradient of the density is zero. These critical points are classified based on the curvature of the electron density at that point. Of particular interest for intermolecular interactions are the bond critical points (BCPs), which are found between two interacting atoms. The properties of the electron density at the BCP, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the energy densities, provide quantitative information about the nature and strength of the interaction. For example, for a hydrogen bond, a BCP would be found between the hydrogen atom and the acceptor atom. The value of ρ(r) at this BCP is correlated with the strength of the hydrogen bond. arxiv.org

For this compound, QTAIM analysis of its crystal structure would allow for the identification and characterization of all the intermolecular interactions, including hydrogen bonds, van der Waals interactions, and π-π stacking interactions. nih.gov

| Interaction Type | Typical ρ(r) at BCP (a.u.) | Typical ∇²ρ(r) at BCP (a.u.) |

| Covalent Bond | > 0.200 | < 0 |

| Strong Hydrogen Bond | 0.020 - 0.040 | > 0 |

| Weak Hydrogen Bond | 0.002 - 0.020 | > 0 |

| Van der Waals Interaction | < 0.010 | > 0 |

Table 1: Illustrative QTAIM parameters for different interaction types. This table presents typical ranges for the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) for various types of chemical interactions.

PIXEL Method for Interaction Energy Decomposition

The PIXEL method is a computational approach used to calculate the interaction energy between molecules in a crystal lattice and to decompose this energy into its physically meaningful components: coulombic, polarization, dispersion, and repulsion. This method provides a more intuitive understanding of the forces that hold the crystal together.

The PIXEL method calculates the interaction energy between pairs of molecules in the crystal lattice. The total lattice energy is then obtained by summing up all the pairwise interaction energies. The energy decomposition allows for the identification of the dominant forces in the crystal packing. For example, in a crystal with strong hydrogen bonds, the coulombic and polarization terms would be expected to be the largest contributors to the interaction energy. In a crystal where π-π stacking is important, the dispersion term would be significant. rsc.org

For this compound, a PIXEL analysis would provide a quantitative breakdown of the energies of the various intermolecular interactions, such as the hydrogen bonds involving the carbamoyl and carbothioamide groups, and the π-π stacking interactions between the pyridine rings.

| Interaction Pair | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Molecule A - Molecule B (H-bond) | -25.0 | -5.0 | -10.0 | 15.0 | -25.0 |

| Molecule A - Molecule C (π-π stacking) | -5.0 | -2.0 | -20.0 | 10.0 | -17.0 |

Table 2: Illustrative PIXEL interaction energy decomposition for this compound. This table shows a hypothetical breakdown of the interaction energy between pairs of molecules, illustrating the contributions from different physical forces.

Hydrogen Bonding Network Characterization

Hydrogen bonds are one of the most important non-covalent interactions, and they play a crucial role in determining the structure and properties of molecular crystals. This compound has several hydrogen bond donors (the N-H groups of the carbamoyl and carbothioamide moieties) and acceptors (the oxygen and sulfur atoms, and the nitrogen atom of the pyridine ring), which allows for the formation of a complex hydrogen bonding network. researchgate.net

The characterization of this network involves identifying all the hydrogen bonds in the crystal structure and analyzing their geometry (bond lengths and angles) and topology. Computational methods can be used to visualize the hydrogen bonding network and to classify it using graph-set analysis. This analysis provides a systematic way of describing the patterns of hydrogen bonds in the crystal. nih.gov The thioamide group is known to be a stronger hydrogen bond donor but a weaker acceptor compared to the corresponding amide. nih.gov The formation of intramolecular hydrogen bonds is also possible, which can influence the conformation of the molecule. researchgate.net

Van der Waals and π-π Stacking Interactions

In addition to hydrogen bonds, van der Waals forces and π-π stacking interactions are also important in the crystal packing of this compound. Van der Waals forces are ubiquitous and arise from the temporary fluctuations in the electron density of the molecules.

Conformational Analysis and Energetic Landscapes

The flexibility of this compound arises from the potential for rotation around several single bonds. These rotations define the molecule's three-dimensional shape, or conformation, which in turn governs its properties. Computational studies, primarily using Density Functional Theory (DFT), are employed to map the potential energy surface and identify stable conformers and the energy barriers that separate them.

The rotation around the C(S)-N bond of the thioamide group is another crucial factor. This bond possesses a significant degree of double bond character due to resonance, which results in a substantial rotational barrier. For comparison, in picolinamide (B142947) (the oxygen analogue), the activation enthalpy for amide rotation has been experimentally measured to be 18.3 kcal/mol. This high barrier is attributed to the partial double bond character of the C(O)-N bond and the presence of an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen. It is expected that this compound would exhibit a similarly significant, if not slightly lower, rotational barrier around the C(S)-N bond. The substitution of sulfur for oxygen can influence the electronic properties and the strength of the intramolecular hydrogen bond, thereby affecting the magnitude of this barrier.

The table below summarizes key rotational barriers in related molecules, providing a basis for understanding the energetic landscape of this compound.

| Rotational Barrier Data for Analogous Compounds | |

| Compound | Rotational Barrier (kcal/mol) |

| 2-Formyl Pyridine (cis-trans) | 9.38 |

| Picolinamide (Amide Rotation) | 18.3 |

This table presents data from analogous compounds to infer the properties of this compound.

To explore the vast conformational space of a flexible molecule like this compound, various computational algorithms are utilized to identify low-energy structures. The process typically begins with a conformational search, followed by energy minimization to locate the stable conformers on the potential energy surface.

Conformational search algorithms systematically or stochastically sample different torsional angles to generate a wide range of possible three-dimensional structures. Common methods include:

Systematic Search: This method involves rotating each flexible bond by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

Stochastic/Monte Carlo Methods: These approaches randomly alter the torsional angles and accept or reject the new conformation based on its energy. This allows for a more efficient exploration of the conformational space.

Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time, allowing the molecule to overcome energy barriers and explore different conformational states.

Once a diverse set of conformers is generated, energy minimization techniques are applied to refine these structures and find the nearest local energy minimum. These algorithms iteratively adjust the geometry of the molecule to lower its potential energy until a stationary point is reached. Widely used energy minimization algorithms include:

Steepest Descent: This method moves the atoms in the direction of the negative gradient of the potential energy. It is efficient for initial relaxation but can be slow to converge near a minimum.

Conjugate Gradient: This algorithm uses information from previous steps to determine the next direction of movement, leading to faster convergence than the steepest descent method.

Newton-Raphson: This is a second-derivative method that can converge very quickly near a minimum but is computationally more demanding.

Article on the Coordination Chemistry of this compound Not Possible at This Time

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate a detailed article on its coordination chemistry as requested.

The instructions provided were to create a thorough and scientifically accurate article focusing exclusively on this compound, structured around a detailed outline that included its ligand characteristics, coordination modes, and metal complexation strategies. However, the search for relevant research findings—a critical step in fulfilling this request—did not yield any papers or datasets pertaining specifically to this compound.

While information exists for related structures, such as other pyridine-carbothioamide derivatives or pyridine-carboxamides, the strict requirement to focus solely on this compound and not introduce information from other compounds prevents the creation of the requested content. Generating an article without specific research on this molecule would lead to speculation and inaccuracies, failing to meet the required standard of a professional and authoritative scientific piece.

Therefore, until research on the synthesis, characterization, and coordination chemistry of this compound is published and becomes accessible, it is not feasible to produce the specified article.

Coordination Chemistry of N Carbamoylpyridine 2 Carbothioamide and Its Derivatives

Metal Complexation Strategies

Anion and Co-ligand Effects on Complex Stability and Geometry

The choice of anion can directly impact the structure. For instance, in a series of tricarbonylrhenium(I) complexes with the related N-methylpyridine-2-carbothioamide ligand, the use of different halide anions (Cl⁻, Br⁻, I⁻) and the pseudohalide thiocyanate (B1210189) (NCS⁻) resulted in neutral complexes of the general formula [Re(CO)₃(Ligand)X]. researchgate.net In these cases, the anion directly coordinates to the metal center, satisfying its coordination number and influencing the electronic properties. The thiocyanate ligand, being ambidentate, can coordinate through either the nitrogen or sulfur atom, introducing the possibility of linkage isomerism which further affects the complex's geometry and stability. researchgate.netlibretexts.org

Co-ligands, particularly bulky or structurally rigid ones, also play a crucial role. The reaction of a cobalt(II) precursor with 3,5-bis(trifluoromethyl)benzoate (B8306798) and pyridine (B92270) initially forms a binuclear complex, [Co₂(H₂O)(TFMBz)₄(py)₄]. unifi.it When a bridging co-ligand like 4,4'-bipyridine (B149096) (bpy) is introduced, it links these binuclear units, leading to the formation of coordination polymers. unifi.it The solvent used during crystallization acts as a templating agent, leading to different packing arrangements of these polymer chains, a phenomenon known as supramolecular isomerism. unifi.it For example, using low-polarity solvents yields a microporous material, whereas synthesis in a highly polar solvent like water results in a dense, non-porous 2D network because the coordination mode of the benzoate (B1203000) ligand changes. unifi.it Similarly, in other cobalt(II) systems, the use of different pyridine derivative co-ligands has been shown to tune the structural dimensionality from 1D chains to 2D networks, which in turn modifies the magnetic properties of the material.

| Factor | Effect on Complex | Example System |

| Anion Type | Influences coordination geometry and electronic properties. Can lead to linkage isomerism. | [Re(CO)₃(N-methylpyridine-2-carbothioamide)X] (X = Cl, Br, I, NCS) researchgate.net |

| Co-ligand | Dictates dimensionality (e.g., mononuclear vs. polymer) and network topology. | Cobalt(II) polymers with 4,4'-bipyridine linkers. unifi.it |

| Solvent | Can template the solid-state structure, leading to supramolecular isomers with different packing and porosity. | [Co₂(TFMBz)₄(bpy)₂]n isomers synthesized in different solvents. unifi.it |

| Guest Anions | Stabilize structures through non-covalent interactions like hydrogen bonding. | [Ru(5,5'-dicarbamate-2,2'-bipyridine)₃]²⁺ binding SO₄²⁻. nih.gov |

Structural and Electronic Properties of Metal Complexes (Methodological Focus)

Coordination Geometries and Isomerism

Pyridine-carbothioamide ligands are versatile and can adopt various coordination modes, leading to a range of coordination geometries and isomeric forms in their metal complexes. The specific geometry is a function of the metal ion's preferred coordination number, the steric and electronic properties of the ligand itself, and the influence of co-ligands and anions.

Coordination Geometries: A common coordination geometry observed for these types of complexes is a distorted octahedron . For example, rhenium(I) complexes of the type [Re(CO)₃(N-methylpyridine-2-carbothioamide)X] adopt a facial (fac) arrangement of the three carbonyl ligands, with the bidentate pyridine-thioamide ligand and the anionic ligand X completing the octahedral sphere. researchgate.net Similarly, iron(II) complexes with thioamide-functionalized 2,6-bis(pyrazol-1-yl)pyridine ligands, [Fe(ligand)₂]X₂, feature a central iron atom coordinated by two tridentate ligands, resulting in an [FeN₆] octahedral core. nih.gov

However, other geometries are possible. A series of cobalt(II) complexes with a pyridine-based macrocyclic ligand exhibited geometries that were heavily distorted and best described as being intermediate between octahedral and trigonal prismatic . rsc.orgnih.gov In some copper(II) and cobalt(II) binuclear complexes, an octahedral geometry is also proposed. nih.gov The flexibility of the ligand backbone and the electronic demands of the d-metal center are key factors in these distortions.

Isomerism: The structural diversity of these complexes is enhanced by the possibility of isomerism.

Supramolecular Isomerism: As noted previously, identical chemical formulas can result in different crystal structures depending on the synthesis conditions, particularly the solvent. Cobalt(II) coordination polymers with the same [Co(TFMBz)₂(bpy)] stoichiometry can form as microporous ladder-chain structures or non-porous 2D networks. unifi.it These isomers have distinct physical properties despite their identical composition.

Linkage Isomerism: This occurs with ambidentate ligands, such as the thiocyanate (SCN⁻) anion, which can coordinate through the sulfur (thiocyanato) or nitrogen (isothiocyanato) atom. libretexts.org This type of isomerism is observed in complexes like [Re(CO)₃(N-methylpyridine-2-carbothioamide)NCS]. researchgate.net The different binding modes can be distinguished by spectroscopic techniques, particularly IR spectroscopy.

Geometric Isomerism: In octahedral complexes like [MA₂B₄], cis and trans isomers are possible. For complexes with bidentate ligands, such as the fac-[Re(CO)₃(Ligand)X] system, different arrangements of the monodentate ligands relative to each other could be envisaged, although often one isomer is electronically or sterically preferred. researchgate.net

| Isomerism Type | Description | Example |

| Supramolecular | Same stoichiometry but different crystal packing and network topology. unifi.it | Different polymeric forms of [Co(TFMBz)₂(bpy)] synthesized in various solvents. unifi.it |

| Linkage | Coordination of an ambidentate ligand through different donor atoms. libretexts.org | SCN⁻ ligand binding via S or N in [Re(CO)₃(Ligand)NCS]. researchgate.net |

| Geometric (cis/trans) | Different spatial arrangements of ligands around the central metal. careerendeavour.com | Possible in octahedral complexes with multiple ligand types. |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic methods are indispensable for characterizing metal complexes of pyridine-carbothioamides and probing the nature of the metal-ligand bond. Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor atoms involved in coordination. Key vibrational bands of the ligand shift upon complexation.

Pyridine Ring Vibrations: The coordination of the pyridine nitrogen atom to a metal center typically causes a shift of the C=N and C=C ring stretching vibrations (often found around 1590-1610 cm⁻¹) to higher frequencies (wavenumbers). icm.edu.pl This is a reliable indicator of the pyridine moiety's involvement in bonding.

Thioamide Group Vibrations: The thioamide group (-CSNH-) has several characteristic bands. The C=S stretching vibration (ν(C=S)) is particularly sensitive to coordination. If the sulfur atom coordinates to the metal, the ν(C=S) band is expected to shift to a lower frequency due to the weakening of the C=S double bond character. In complexes of 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide, the ligand exists in the thioketo form, but upon coordination, it chelates in its enol form, leading to significant changes in the IR spectrum. researchgate.net

Co-ligand Signatures: In carbonyl complexes, the ν(CO) stretching frequencies are very informative. In the [Re(CO)₃(Ligand)X] system, these bands appear in the 1900-2040 cm⁻¹ region. researchgate.net Their position reflects the net electron donation from the other ligands to the metal; stronger donor ligands lead to more back-bonding into the CO π* orbitals and a lower ν(CO) frequency. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes are characterized by several types of transitions.

Intra-ligand (IL) Transitions: These transitions, typically occurring in the UV region, are associated with π → π* or n → π* transitions within the pyridine-carbothioamide ligand itself. They are often only slightly shifted upon complexation.

Metal-to-Ligand Charge Transfer (MLCT): These are common in complexes with π-accepting ligands like pyridine. An electron is excited from a metal-based d-orbital to a ligand-based π* orbital. For d⁶ metals like Re(I) and Ru(II), these are often the lowest energy absorptions, appearing in the visible region and giving the complexes their color. nih.gov

d-d Transitions: These involve the excitation of an electron between metal d-orbitals. They are typically weak (Laporte-forbidden) and are most often observed for first-row transition metals like Co(II) and Ni(II). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Re(I)), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. Protons on the pyridine ring, especially those alpha to the nitrogen, will show a downfield shift upon coordination. The NH proton of the carbamoyl (B1232498) group can also provide information about hydrogen bonding or deprotonation. researchgate.net

Redox Behavior and Electrochemistry of Complexes

The electrochemical properties of metal complexes with pyridine-carbothioamide ligands are of interest for understanding their electronic structure and potential applications in catalysis or materials science. Cyclic voltammetry (CV) is the primary technique used to study their redox behavior.

The redox events can be either metal-centered or ligand-centered.

Metal-Centered Redox: The most common process is the oxidation of the metal ion, for example, a Ru(II)/Ru(III) or Co(II)/Co(III) couple. The potential at which this occurs is a measure of how electron-rich the metal center is. In heterobimetallic Ir-M complexes (M = Fe, Co, Ni) with a bridging phosphino-pyridine ligand, the presence of the second metal atom was found to reduce the electron density on the iridium center, making its oxidation more difficult. nih.gov Similarly, in a series of ruthenium complexes, replacing bpy ligands with more strongly electron-donating pyridyl-mesoionic carbene ligands caused a cathodic shift (made it easier) in the Ru(II)/Ru(III) oxidation potential. nih.gov

Ligand-Centered Redox: The pyridine-carbothioamide ligand itself can be redox-active. The pyridine ring can undergo reduction at negative potentials. In ruthenium complexes with bipyridine-4,4'-dicarboxylic acid ligands, irreversible reductions were assigned to the deprotonation of the acid groups, followed by reversible reductions of the bipyridine rings at more negative potentials. rsc.org The thioamide group can also potentially be involved in redox processes.

Theoretical Frameworks in Coordination Chemistry

Theoretical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for complementing experimental data and providing deeper insight into the coordination chemistry of N-carbamoylpyridine-2-carbothioamide and its derivatives.

DFT is widely used to:

Optimize Geometries: Predict the ground-state molecular structure of complexes, including bond lengths and angles, which can be compared with X-ray diffraction data. researchgate.net

Analyze Electronic Structure: Calculate the distribution and energies of molecular orbitals (e.g., HOMO and LUMO). This helps to understand the nature of the metal-ligand bonding and rationalize observed redox potentials. For example, calculations on Ru(II) complexes showed that strong electron-donating ligands destabilize (raise the energy of) the metal-centered HOMO, making oxidation easier. nih.gov

Simulate Spectroscopic Data: DFT can be used to calculate vibrational frequencies, which aids in the assignment of experimental IR spectra. researchgate.net TD-DFT is used to predict electronic transition energies and intensities, helping to assign bands in UV-Vis spectra to specific excitations like MLCT or ILCT. nih.gov

Explain Magnetic Properties: For magnetic systems, broken-symmetry DFT calculations can be employed to estimate the magnetic exchange coupling constant (J) between metal centers in polynuclear complexes, predicting whether the interaction will be ferromagnetic or antiferromagnetic. semanticscholar.org For single-ion properties, more advanced methods like CASSCF (Complete Active Space Self-Consistent Field) are often required to accurately calculate the magnetic anisotropy parameter (D), as has been done for Co(II) complexes to support experimental magnetic data. rsc.orgnih.gov

These theoretical frameworks provide a molecular-level understanding of the structure-property relationships that govern the behavior of these versatile coordination compounds.

Crystal Field Theory and Ligand Field Theory Applications

Crystal Field Theory (CFT) and the more comprehensive Ligand Field Theory (LFT) provide foundational models for understanding the electronic structure and properties of metal complexes with ligands like this compound. These theories treat the interaction between the metal ion and the ligands as an electrostatic effect, leading to the splitting of the degenerate d-orbitals of the central metal ion. The magnitude of this splitting (Δ or 10Dq) and the resulting electronic configuration dictate the complex's color, magnetic properties, and stability.